3-(4-Benzyloxyphenyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-(4-Benzyloxyphenyl)propionic acid involves multiple steps, starting from 3-(4-Phenyl) benzoyl propionic acid to produce compounds like furanones, pyrrolinones, and benzoxazinones, among others. These derivatives demonstrate the adaptability of 3-(4-Benzyloxyphenyl)propionic acid in creating a wide range of heterocyclic compounds with potential applications in various fields (Soliman, Bakeer, & Attia, 2010). Additionally, enantioselective syntheses of benzyloxymethyl phenyl propionic acids have been achieved, showcasing the chemical's role in producing chiral building blocks essential for pharmaceutical development (Parsons et al., 2004).
Molecular Structure Analysis
The molecular structure of 3-(4-Benzyloxyphenyl)propionic acid and its derivatives is critical for their chemical behavior and reactivity. For instance, the structure of derivatives such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has been elucidated through single-crystal X-ray analysis, revealing the importance of molecular structure in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
3-(4-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including photochemical reactions with basic amino acids, demonstrating its reactive nature and the potential for creating complex molecules. These reactions are important for developing new materials and pharmaceuticals (Suzuki, Shinoda, Osanai, & Isozaki, 2013).
Physical Properties Analysis
The physical properties of 3-(4-Benzyloxyphenyl)propionic acid derivatives, such as melting points and solubility, are crucial for their application in synthesis and formulation. For example, the synthesis process and optimization of conditions for producing 2-(3-benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester highlight the significance of understanding these properties for industrial-scale production (Fu Zhong-lin, 2005).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(4-Benzyloxyphenyl)propionic acid serves as a starting material in the synthesis of various heterocyclic compounds. It has been used to synthesize a range of compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These heterocyclic compounds have diverse applications in chemical and pharmaceutical research (Soliman, Bakeer, & Attia La., 2010).
Catalytic Applications
3-(4-Benzyloxyphenyl)propionic acid derivatives have shown promise in catalytic applications. For instance, their use in the synthesis of methyl esters of certain acids and their role in catalytic reactions highlight their potential in the field of green chemistry and catalysis (Verspui, Papadogianakis, & Sheldon, 1998).
Biological Research
In biological research, this compound has been explored in the synthesis of chiral building blocks. For example, the synthesis of benzyloxymethyl phenyl propionic acids using enantioselective methods demonstrates its utility in producing chiral compounds for biological studies (Parsons et al., 2004).
Supramolecular Chemistry
The compound is used in the synthesis of supramolecular dendrimers. These dendrimers are utilized to form higher-order supramolecular structures which have applications in materials science and nanotechnology (Percec et al., 2006).
Environmental Applications
In environmental science, derivatives of 3-(4-Benzyloxyphenyl)propionic acid have been studied for their degradation properties. For example, the degradation of certain herbicides using electrochemical methods involving derivatives of this acid highlights its potential in environmental remediation and waste management (Brillas et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSAUVQZNADEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340082 | |
Record name | 3-(4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyloxyphenyl)propionic acid | |
CAS RN |
50463-48-4 | |
Record name | 3-(4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(4-Benzyloxyphenyl)propionic acid in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate?
A1: 3-(4-Benzyloxyphenyl)propionic acid serves as a key intermediate in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate []. The synthesis starts with L-tyrosine, which undergoes O-benzylation and diazotization to yield (S)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid. This intermediate is then subjected to O-ethylation and esterification, followed by catalytic hydrogenated debenzylation to finally produce Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate [].
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